

Commercial Suppliers and Technical Guide for 2-Acetyl-1-pyrroline-¹³C₅

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Compound of Interest

Compound Name: 2-Acetyl-1-pyrroline-13C5

Cat. No.: B12373793

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of 2-Acetyl-1-pyrroline-¹³C₅, a crucial labeled internal standard for precise quantification in various research and development applications. It includes a summary of known suppliers, detailed experimental protocols for its use, and diagrams illustrating its biosynthetic pathway and a typical experimental workflow.

Introduction to 2-Acetyl-1-pyrroline and its ¹³C₅-Labeled Analog

2-Acetyl-1-pyrroline (2AP) is a potent aroma compound responsible for the characteristic popcorn-like scent in foods like jasmine and basmati rice, bread, and pandan leaves.^[1] Its high volatility and low odor threshold make its accurate quantification challenging. The stable isotope-labeled analog, 2-Acetyl-1-pyrroline-¹³C₅, serves as an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[2] The use of a ¹³C-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and reliability in quantitative analyses.^[3]

Commercial Suppliers of 2-Acetyl-1-pyrroline-¹³C₅

A summary of commercial suppliers for 2-Acetyl-1-pyrroline-¹³C₅ is provided below.

Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-50719S1	Not specified	1 mg, 5 mg, 10 mg
aromaLAB	3041	≥ 85%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Key Applications

The primary application of 2-Acetyl-1-pyrroline-¹³C₅ is as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of 2-Acetyl-1-pyrroline in various matrices, including:

- Food and Beverage Analysis: Quantifying the aroma compound in rice, baked goods, and other food products to assess quality and authenticity.[2]
- Flavor and Fragrance Research: Studying the formation and degradation of 2-Acetyl-1-pyrroline during food processing and storage.
- Metabolic Studies: Investigating the biosynthetic pathways of 2-Acetyl-1-pyrroline in plants and microorganisms.

Experimental Protocol: Quantification of 2-Acetyl-1-pyrroline in a Food Matrix using GC-MS and a ¹³C₅-Labeled Internal Standard

This protocol is adapted from a stable isotope dilution assay developed for the quantification of 2-Acetyl-1-pyrroline in rice.[2]

1. Sample Preparation:

- Weigh 1 gram of the homogenized food sample into a 20 mL headspace vial.

- Add a known amount of 2-Acetyl-1-pyrroline-¹³C₅ solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to the vial to serve as the internal standard.
- Add 2 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
- Immediately seal the vial with a PTFE-faced silicone septum and a magnetic crimp cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Place the vial in a heating block or water bath at 80°C.
- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with constant agitation.
- Retract the fiber into the needle after extraction.

3. GC-MS Analysis:

- Injector: Insert the SPME fiber into the GC inlet, which is set to 250°C in splitless mode for 2 minutes for thermal desorption of the analytes.
- Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 5°C/minute.
 - Ramp to 240°C at 10°C/minute and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- Mass Spectrometer:
 - Operate in electron ionization (EI) mode at 70 eV.

- Acquire data in selected ion monitoring (SIM) mode.
- Monitor the following ions:
 - For 2-Acetyl-1-pyrroline (analyte): m/z 111 (molecular ion), 68, 43.
 - For 2-Acetyl-1-pyrroline-¹³C₅ (internal standard): m/z 116 (molecular ion), 73, 46.

4. Quantification:

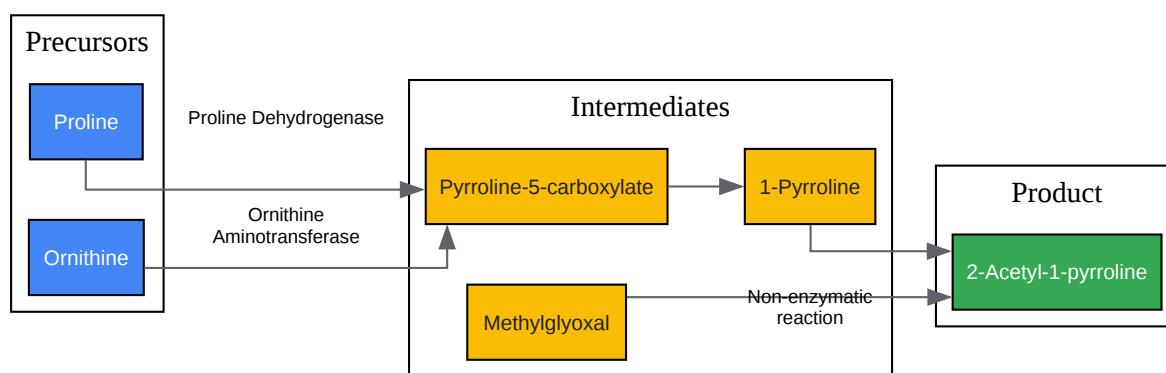
- Calculate the peak area ratio of the analyte (m/z 111) to the internal standard (m/z 116).
- Determine the concentration of 2-Acetyl-1-pyrroline in the sample using a calibration curve prepared with known concentrations of the unlabeled standard and a constant concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Biosynthesis of 2-Acetyl-1-pyrroline

The biosynthesis of 2-Acetyl-1-pyrroline in plants like rice involves several precursors, primarily the amino acids proline and ornithine.^{[4][5]} These are converted to the key intermediate, 1-pyrroline, which then reacts non-enzymatically with methylglyoxal to form 2-Acetyl-1-pyrroline.

^[5]

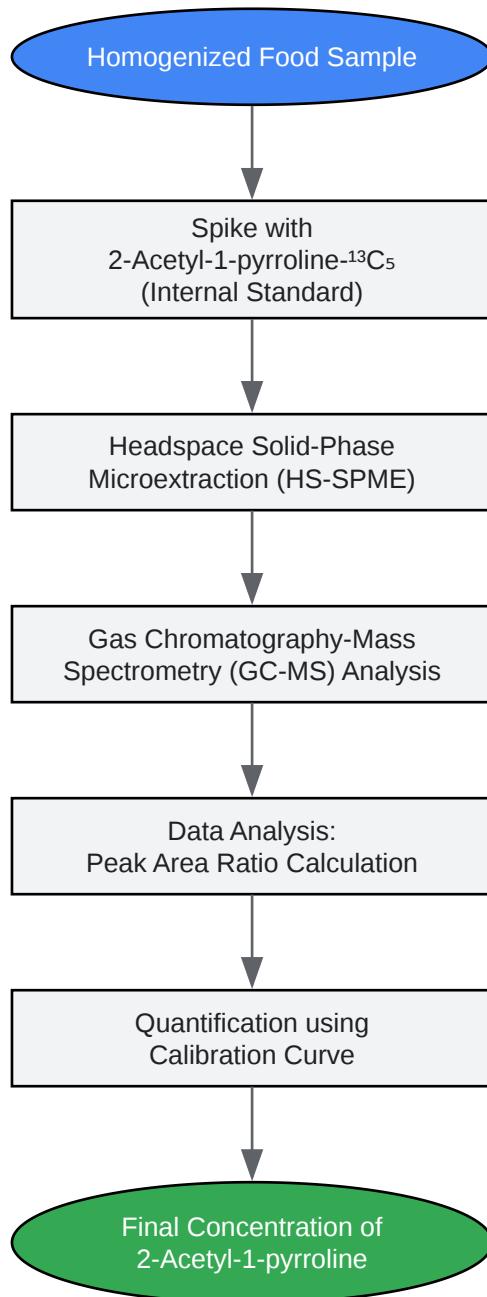


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Biosynthetic pathway of 2-Acetyl-1-pyrroline from amino acid precursors.

Experimental Workflow for Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of 2-Acetyl-1-pyrroline in a food sample using a $^{13}\text{C}_5$ -labeled internal standard.



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Workflow for the quantitative analysis of 2-Acetyl-1-pyrroline.

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